molecular formula C17H16ClN3O2 B5105224 N-[(E)-1-(2-chlorophenyl)-3-hydrazinyl-3-oxoprop-1-en-2-yl]-4-methylbenzamide

N-[(E)-1-(2-chlorophenyl)-3-hydrazinyl-3-oxoprop-1-en-2-yl]-4-methylbenzamide

Cat. No.: B5105224
M. Wt: 329.8 g/mol
InChI Key: IQOIZLPMYGTMHB-XNTDXEJSSA-N
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Description

N-[(E)-1-(2-chlorophenyl)-3-hydrazinyl-3-oxoprop-1-en-2-yl]-4-methylbenzamide is a complex organic compound that features a combination of aromatic rings, hydrazine, and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(2-chlorophenyl)-3-hydrazinyl-3-oxoprop-1-en-2-yl]-4-methylbenzamide typically involves the condensation of 2-chlorobenzaldehyde with 4-methylbenzohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(2-chlorophenyl)-3-hydrazinyl-3-oxoprop-1-en-2-yl]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the hydrazine group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-[(E)-1-(2-chlorophenyl)-3-hydrazinyl-3-oxoprop-1-en-2-yl]-4-methylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its use as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(E)-1-(2-chlorophenyl)-3-hydrazinyl-3-oxoprop-1-en-2-yl]-4-methylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The hydrazine group can form covalent bonds with active sites, inhibiting enzyme activity or altering receptor function. Additionally, the aromatic rings may participate in π-π interactions or hydrogen bonding, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-1-(2-chlorophenyl)-3-hydrazinyl-3-oxoprop-1-en-2-yl]-4-chlorobenzamide
  • N-[(E)-1-(2-chlorophenyl)-3-hydrazinyl-3-oxoprop-1-en-2-yl]-4-methoxybenzamide

Uniqueness

N-[(E)-1-(2-chlorophenyl)-3-hydrazinyl-3-oxoprop-1-en-2-yl]-4-methylbenzamide is unique due to the presence of the 4-methyl group on the benzamide ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with molecular targets compared to similar compounds.

Properties

IUPAC Name

N-[(E)-1-(2-chlorophenyl)-3-hydrazinyl-3-oxoprop-1-en-2-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O2/c1-11-6-8-12(9-7-11)16(22)20-15(17(23)21-19)10-13-4-2-3-5-14(13)18/h2-10H,19H2,1H3,(H,20,22)(H,21,23)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQOIZLPMYGTMHB-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2Cl)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CC=C2Cl)/C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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